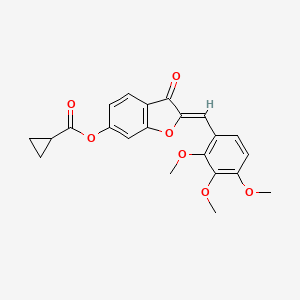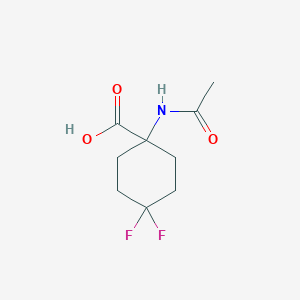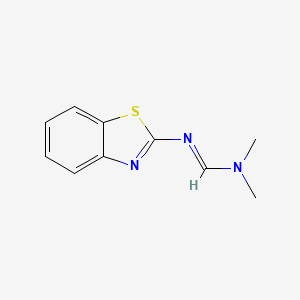![molecular formula C14H20N6O3 B2938499 7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923420-24-0](/img/structure/B2938499.png)
7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a novel heterocycle . It belongs to the class of purines, which are key components of many biological molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, heating of 7,8-diamino-1,3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid gave a related compound . This product was identical with the compound obtained by the reaction of the diamino compound with alloxan followed by methylation .Scientific Research Applications
Synthesis and Antitumor Activity
The compound's derivatives, particularly those in the purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines series, have been synthesized and evaluated for their biological activities. One study found that these compounds, after undergoing specific reactions and methylation processes, exhibited antitumor activity against P 388 leukemia, although their vascular relaxing effects were not potent (Ueda et al., 1987).
Antihistaminic Activity
Another area of research involves the development of theophylline or theobromine derivatives, where some compounds showed promising antihistaminic activity. These compounds were effective in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, with one specific derivative advancing to clinical trials due to its comparative pharmacological study outcomes (Pascal et al., 1985).
Cardiovascular Activity
New derivatives of the compound have been synthesized and tested for cardiovascular activity. Certain derivatives showed strong prophylactic antiarrhythmic activity and hypotensive activity, alongside moderate affinities for alpha(1)- and alpha(2)-adrenoreceptors. These findings indicate potential applications in the development of antiarrhythmic and hypotensive drugs (Chłoń-Rzepa et al., 2004).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Research on tricyclic triazino and triazolo[4,3-e]purine derivatives has also shown promising results in anticancer, anti-HIV-1, and antimicrobial activities. Certain compounds displayed considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, alongside notable antimicrobial effects against specific bacterial strains. This diversity in biological activity underscores the potential of these derivatives in developing new therapeutic agents (Ashour et al., 2012).
properties
IUPAC Name |
7-ethyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-18-12(22)10-11(17(3)14(18)23)15-13-19(10)8-9(2)16-20(13)6-5-7-21/h21H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMSCODYLSLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCCO)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)

![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2938428.png)

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)

![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)


![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)